molecular formula C14H12N4OS B15117594 N-(1,3-benzothiazol-2-yl)-6-ethylpyrimidine-4-carboxamide

N-(1,3-benzothiazol-2-yl)-6-ethylpyrimidine-4-carboxamide

Cat. No.: B15117594
M. Wt: 284.34 g/mol
InChI Key: KTTVCJPTPMEWBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzothiazol-2-yl)-6-ethylpyrimidine-4-carboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic structures consisting of a benzene ring fused to a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-6-ethylpyrimidine-4-carboxamide typically involves the reaction of 2-aminobenzothiazole with ethylpyrimidine-4-carboxylic acid under specific conditions. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in dimethyl formamide (DMF) as the solvent . The reaction is carried out under mild conditions to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-6-ethylpyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-6-ethylpyrimidine-4-carboxamide has been investigated for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-6-ethylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzothiazol-2-yl)-arylamides: These compounds share the benzothiazole moiety and have been studied for their antibacterial properties.

    2-Aminobenzothiazoles: Known for their diverse biological activities, including antifungal and anticancer effects.

Uniqueness

N-(1,3-benzothiazol-2-yl)-6-ethylpyrimidine-4-carboxamide is unique due to its specific structure, which combines the benzothiazole and pyrimidine moieties.

Properties

Molecular Formula

C14H12N4OS

Molecular Weight

284.34 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-6-ethylpyrimidine-4-carboxamide

InChI

InChI=1S/C14H12N4OS/c1-2-9-7-11(16-8-15-9)13(19)18-14-17-10-5-3-4-6-12(10)20-14/h3-8H,2H2,1H3,(H,17,18,19)

InChI Key

KTTVCJPTPMEWBQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC=N1)C(=O)NC2=NC3=CC=CC=C3S2

Origin of Product

United States

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